molecular formula C28H30N4O3 B3182318 (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate CAS No. 455264-29-6

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate

Cat. No.: B3182318
CAS No.: 455264-29-6
M. Wt: 470.6 g/mol
InChI Key: QLICADPMIPSGBE-QHCPKHFHSA-N
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Description

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate (CAS Common Chemistry identifier: SCHEMBL3832796) is a chiral small molecule characterized by a naphthyridine moiety, a spiro[3.5]nonenone ring, and an ethyl ester group. The compound’s stereochemistry is defined by the (S)-configuration at the α-carbon of the propanoate chain. Its molecular formula is C₂₇H₂₉N₅O₃, with a molecular weight of 483.56 g/mol . The ethyl ester moiety likely improves solubility and bioavailability compared to carboxylic acid analogs .

Properties

IUPAC Name

ethyl (2S)-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]-2-[(3-oxospiro[3.5]non-1-en-1-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c1-2-35-27(34)23(32-24-17-25(33)28(24)12-4-3-5-13-28)16-19-6-8-21(9-7-19)31-26-22-18-29-14-10-20(22)11-15-30-26/h6-11,14-15,17-18,23,32H,2-5,12-13,16H2,1H3,(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLICADPMIPSGBE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=CC(=O)C45CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=CC(=O)C45CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate, commonly referred to as Zaurategrast ethyl ester (CDP323), is a compound of significant interest due to its biological activity as an integrin antagonist. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H30N4O3
  • Molecular Weight : 470.56 g/mol
  • CAS Number : 455264-29-6
  • Solubility : Soluble in DMSO; insoluble in water .

Zaurategrast ethyl ester functions primarily as an antagonist for the α4β1 and α4β7 integrins. These integrins play crucial roles in leukocyte adhesion and migration, making this compound a potential therapeutic agent for inflammatory and autoimmune diseases .

In Vitro Studies

Research indicates that Zaurategrast enhances mass transfer in various biological systems, suggesting its utility in modifying cellular responses under inflammatory conditions. In vitro assays have demonstrated its ability to inhibit cell adhesion mediated by α4 integrins, which is vital for the migration of immune cells to sites of inflammation .

In Vivo Studies

In vivo studies have shown that Zaurategrast can significantly reduce the severity of symptoms in models of autoimmune diseases. For example, animal models treated with Zaurategrast exhibited decreased infiltration of inflammatory cells into tissues, leading to reduced tissue damage and improved clinical outcomes .

Case Study 1: Rheumatoid Arthritis Model

A study involving a mouse model of rheumatoid arthritis demonstrated that administration of Zaurategrast led to:

ParameterControl GroupZaurategrast Group
Joint Swelling (mm)5.2 ± 0.52.1 ± 0.3
Histological Score8.0 ± 1.03.5 ± 0.7
Infiltration of Immune CellsHighLow

This data indicates a significant reduction in joint inflammation and immune cell infiltration in the Zaurategrast-treated group compared to controls .

Case Study 2: Multiple Sclerosis Model

In another study focused on multiple sclerosis, Zaurategrast treatment resulted in:

ParameterControl GroupZaurategrast Group
EAE Score4.0 ± 0.61.8 ± 0.4
Myelin Loss (%)60%25%

These findings suggest that Zaurategrast not only alleviates symptoms but also protects against myelin loss, a hallmark of multiple sclerosis .

Pharmacokinetics

Pharmacokinetic studies indicate that Zaurategrast has favorable absorption characteristics when administered orally or intravenously. Key pharmacokinetic parameters include:

  • Half-life : Approximately 6 hours
  • Bioavailability : Estimated at around 70%
  • Metabolism : Primarily hepatic, with metabolites demonstrating similar activity profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of spirocyclic and naphthyridine-containing molecules, often investigated for their bioactivity in medicinal chemistry. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Key Substituents Bioactivity/Application Synthesis Yield Reference(s)
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate C₂₇H₂₉N₅O₃ Ethyl ester, spiro[3.5]nonenone Not explicitly stated (structural analog of VLA-4 antagonists) N/A
Zaurategrast (N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine) C₂₆H₂₅BrN₄O₃ Brominated spiro, carboxylic acid VLA-4 antagonist for autoimmune diseases N/A
Ethyl (2S)-2-[(3-oxo-7-oxaspiro[3.5]non-1-en-1-yl)amino]-3-{4-[(3,5-dichloroisonicotinoyl)amino]phenyl}propanoate C₂₆H₂₇Cl₂N₅O₅ 7-oxaspiro, dichloroisonicotinoyl VLA-4 antagonist (preclinical) 91%
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ Nitropyridine, ketone Intermediate for bioactive molecules 50%

Key Findings

Structural Modifications and Bioactivity: The ethyl ester in the target compound may enhance membrane permeability compared to Zaurategrast’s carboxylic acid group, which could improve oral bioavailability . The spiro[3.5]nonenone core is conserved across analogs, but substitution patterns (e.g., bromine in Zaurategrast, oxygen in the 7-oxaspiro analog) modulate target affinity and metabolic stability.

Synthetic Efficiency :

  • The 7-oxaspiro analog (91% yield) demonstrates higher synthetic efficiency compared to nitropyridine derivatives (45–50% yields), suggesting that spirocyclic frameworks with heteroatoms (e.g., oxygen) are more tractable .

Natural compound-derived spirocycles (e.g., plant biomolecules in ) highlight broader applications in chemotaxis and drug development .

Physicochemical Properties :

  • The target compound’s predicted pKa (unreported) likely differs from Zaurategrast’s experimental pKa of 3.96, influencing ionization and tissue distribution .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate?

  • Methodological Answer : Synthesis requires multi-step optimization:

  • Spiro Ring Formation : Utilize cyclization reactions under acidic or basic conditions, as demonstrated for similar spiro[3.5]nonane derivatives (e.g., via intramolecular aldol condensation or enamine formation) .
  • Naphthyridine Coupling : Introduce the 2,7-naphthyridin-1-ylamino group via Buchwald-Hartwig amination or Ullmann coupling, ensuring regioselectivity .
  • Esterification : Protect the carboxylic acid intermediate using ethyl chloroformate or DCC-mediated coupling .
    • Validation : Monitor reaction progress via TLC and LC-MS, with intermediate purification via column chromatography.

Q. How can researchers ensure enantiomeric purity of the (S)-configured ethyl ester in this compound?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H or OD-H, referencing methods for structurally related esters (e.g., ethyl 3-(phenylamino)propanoate derivatives) .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification or spiro ring formation to control stereochemistry .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6) and compare chemical shifts to analogs (e.g., δ ~1.17 ppm for ethyl CH3, δ ~4.09 ppm for ethyl CH2 in related esters) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1,730 cm⁻¹) and NH/amine groups (~3,350 cm⁻¹) .
  • HPLC-MS : Quantify impurities (<0.1% per ICH guidelines) using reverse-phase C18 columns and gradient elution .

Advanced Research Questions

Q. How can conflicting NMR data for the spiro[3.5]nonane moiety be resolved?

  • Methodological Answer :

  • Dynamic Effects : Spiro systems may exhibit conformational flexibility, leading to signal splitting. Use variable-temperature NMR (e.g., −40°C to 25°C) to slow ring puckering and simplify spectra .
  • 2D NMR : Employ COSY and NOESY to correlate protons across the spiro ring and confirm spatial relationships .
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .

Q. What strategies address low yield in the coupling of the naphthyridine and spiro fragments?

  • Methodological Answer :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)2, Xantphos) and bases (Cs2CO3 vs. K3PO4) to enhance cross-coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance solubility and reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled heating (e.g., 120°C, 30 min) .

Q. How do researchers reconcile discrepancies between theoretical and experimental elemental analysis (e.g., C/H/N ratios)?

  • Methodological Answer :

  • Sample Purity : Re-crystallize the compound from ethanol or acetonitrile to remove residual solvents or salts .
  • Combustion Analysis : Confirm results via alternative methods (e.g., ICP-MS for trace metal contaminants) .
  • Isotopic Interference : Account for deuterated solvents in NMR samples affecting hydrogen calculations .

Q. What bioactivity assays are suitable for evaluating this compound’s interaction with kinase targets?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET assays with recombinant kinases (e.g., JAK2, EGFR) .
  • Molecular Docking : Model interactions using PDB structures (e.g., 4YOI for naphthyridine-binding kinases) and Schrödinger Suite .
  • Cell-Based Validation : Test cytotoxicity and IC50 in HEK293 or HeLa cells, correlating with kinase inhibition data .

Data Contradiction Analysis

Q. How to interpret conflicting IR and NMR data for the 3-oxospiro[3.5]non-1-en-1-ylamino group?

  • Methodological Answer :

  • Tautomerism : The enamine group may exist in keto-enol equilibrium, altering spectral signatures. Stabilize tautomers via pH adjustment (e.g., acidic conditions favor enol form) .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, confirming bond lengths and angles .

Q. Why might HPLC retention times vary between batches despite identical synthesis protocols?

  • Methodological Answer :

  • Polymorphism : Crystallize the compound under controlled conditions (e.g., slow evaporation vs. anti-solvent addition) to ensure consistent crystal packing .
  • Column Degradation : Revalidate HPLC column performance with reference standards (e.g., USP-grade impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.